Seladelpar is a potent and selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist. [, , , , , ] PPAR-δ is a nuclear receptor involved in lipid metabolism, glucose homeostasis, and inflammation. [, , , , ] Seladelpar's high affinity for and activation of PPAR-δ makes it a valuable tool in investigating the receptor's role in various biological processes and diseases. [, , , , ] In scientific research, Seladelpar is utilized to explore its therapeutic potential for metabolic and inflammatory conditions, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). [, , , , ]
Seladelpar exerts its effects by selectively activating PPAR-δ. [, , , , , ] Upon binding to PPAR-δ, Seladelpar induces a conformational change that facilitates the recruitment of coactivator proteins. [, ] This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. [, ] This binding modulates the transcription of genes involved in lipid metabolism, inflammation, and fibrosis. [, , , , , , ] For instance, Seladelpar increases the expression of genes involved in fatty acid oxidation, thereby reducing hepatic lipid accumulation and lipotoxicity. [, , , ] Furthermore, Seladelpar suppresses pro-inflammatory cytokine production and reduces hepatic stellate cell activation, thus mitigating inflammation and fibrosis in the liver. [, , , , ]
Seladelpar is a novel compound classified as a selective peroxisome proliferator-activated receptor delta agonist. It has garnered attention for its potential therapeutic applications, particularly in liver diseases such as primary biliary cholangitis and non-alcoholic steatohepatitis. Seladelpar works through mechanisms that affect bile acid synthesis and inflammation, making it a candidate for treating conditions characterized by cholestasis and liver dysfunction.
Seladelpar was developed by CymaBay Therapeutics, Inc., and is recognized under various patents that disclose its synthesis, formulation, and application in medical treatments. It is primarily classified as a peroxisome proliferator-activated receptor delta agonist, which indicates its role in modulating metabolic processes related to lipid metabolism and inflammation .
The synthesis of seladelpar involves several chemical reactions that typically begin with the formation of its core structure through the reaction of specific precursor compounds. The compound can be synthesized as its L-lysine dihydrate salt, which enhances its solubility and bioavailability. The synthesis process includes:
The molecular structure of seladelpar consists of a complex arrangement that includes a carboxyl group, which allows it to form salts with bases. Its chemical formula is CHO, and it has a molecular weight of approximately 358.48 g/mol. The structural representation includes multiple functional groups that contribute to its biological activity.
Seladelpar undergoes various chemical reactions that facilitate its biological activity:
The mechanism of action of seladelpar involves several key processes:
Seladelpar exhibits several notable physical and chemical properties:
Seladelpar has been investigated primarily for its therapeutic potential in treating liver diseases such as:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: